Product packaging for 6-chloro-N-methyl-3-nitropyridin-2-amine(Cat. No.:CAS No. 33742-70-0)

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1310508
CAS No.: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. epa.gov Its derivatives are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. The pyridine ring is a "privileged structural motif" in drug design, appearing in a wide array of biologically active compounds. nih.gov This significance stems from the unique electronic properties conferred by the nitrogen atom in the six-membered ring, which influences the molecule's basicity, polarity, and reactivity compared to its carbocyclic analog, benzene. acs.org

Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor properties. molbase.com Their versatility allows them to serve as key intermediates and building blocks for the synthesis of complex molecules. The ability of the pyridine nucleus to participate in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a highly adaptable scaffold for chemists.

Table 1: General Properties and Applications of Pyridine Derivatives

Property Description Relevance in Chemistry
Structure A six-membered aromatic ring containing one nitrogen atom. The nitrogen atom imparts unique reactivity and polarity.
Basicity Weakly basic due to the lone pair of electrons on the nitrogen atom. Allows for salt formation and catalysis in various reactions.
Reactivity Can undergo electrophilic substitution (with difficulty) and nucleophilic substitution, particularly at positions 2, 4, and 6. Provides multiple avenues for functionalization and synthesis of complex molecules.

| Biological Activity | The pyridine scaffold is present in numerous pharmaceuticals and natural products (e.g., niacin - Vitamin B3). | A key structural component in drug discovery and medicinal chemistry. |

Positioning of Nitropyridines as Privileged Scaffolds for Chemical Synthesis

Within the extensive family of pyridine derivatives, nitropyridines hold a special position as versatile and readily available precursors for a wide range of heterocyclic systems. nih.govmdpi.com The introduction of a nitro group (—NO₂) into the pyridine ring significantly alters its electronic properties, primarily through its strong electron-withdrawing nature. This electronic influence is crucial for facilitating certain types of chemical reactions.

The nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a powerful reaction for forming new carbon-heteroatom or carbon-carbon bonds. stackexchange.com The positions ortho and para to the nitro group become particularly susceptible to attack by nucleophiles. This reactivity makes nitropyridines valuable intermediates for introducing a variety of functional groups onto the pyridine core. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to another class of functionalized pyridines, which are also important in medicinal chemistry. molbase.com This dual functionality—acting as an activating group for substitution and as a precursor to an amine—positions nitropyridines as highly strategic scaffolds in the synthesis of bioactive molecules, including potential antitumor and antiviral agents. nih.govmdpi.com

Research Trajectory and Scope of Studies Pertaining to 6-chloro-N-methyl-3-nitropyridin-2-amine

The specific compound, this compound, is a substituted nitropyridine that serves as a key intermediate in specialized synthetic applications, particularly in the field of medicinal chemistry. Its research trajectory is closely linked to its utility as a building block for creating more complex molecules with specific biological targets, such as protein kinases.

Synthesis and Reactivity: The synthesis of this compound and its analogs typically starts from 2,6-dichloro-3-nitropyridine (B41883). nih.govmolbase.com The presence of the electron-withdrawing nitro group at the 3-position activates both the C-2 and C-6 positions for nucleophilic aromatic substitution. Research indicates that nucleophilic attack is often favored at the C-2 position (ortho to the nitro group) due to a combination of electronic factors, leading to regioselective substitution. mdpi.comstackexchange.com The reaction of 2,6-dichloro-3-nitropyridine with methylamine (B109427) would yield this compound. A similar regioselective synthesis has been demonstrated using isopropylamine (B41738) to create the corresponding N-isopropyl derivative. nih.gov

Application in Kinase Inhibitor Synthesis: A significant area of research involving this scaffold is the development of kinase inhibitors. acs.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The 6-chloro-3-nitropyridin-2-amine moiety can function as an "electrophilic warhead" in the design of targeted covalent inhibitors. mdpi.com

For instance, a closely related structure was used to synthesize a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a therapeutic target in oncology. mdpi.com In this design, the 6-chloro-3-nitropyridine part of the molecule is engineered to react with a cysteine residue in the kinase's active site. The nitro group plays a dual role: it activates the chloropyridine for the nucleophilic attack by the cysteine and can form an intramolecular hydrogen bond that helps to orient the inhibitor correctly for binding. mdpi.com

The research focus, therefore, is not on the compound in isolation but on its role as a reactive intermediate. Studies detail its incorporation into larger, more complex molecules and the subsequent evaluation of these final compounds for biological activity.

Table 2: Chemical Identifiers for this compound

Identifier Value
CAS Number 33742-70-0
Molecular Formula C₆H₆ClN₃O₂
Average Mass 187.58 g/mol

| Monoisotopic Mass | 187.014854 g/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 6 Chloro N Methyl 3 Nitropyridin 2 Amine

Direct Synthetic Pathways to 6-chloro-N-methyl-3-nitropyridin-2-amine

Direct routes to the target compound involve the formation of the N-methylamino group at the C-2 position of the pyridine (B92270) ring in a single, efficient step from a suitable precursor.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for synthesizing 2-amino-substituted nitropyridines. The high reactivity of 2-chloro-3-nitropyridines towards nucleophiles makes this a viable pathway. mdpi.comresearchgate.net In the context of this compound, the synthesis would typically start from 2,6-dichloro-3-nitropyridine (B41883).

The reaction involves the selective displacement of the chlorine atom at the C-2 position by methylamine (B109427). The nitro group at the C-3 position strongly activates the C-2 and C-6 positions towards nucleophilic attack through its electron-withdrawing nature. stackexchange.com The inductive effect of the nitro group makes the ortho position (C-2) more electron-deficient and thus highly susceptible to nucleophilic attack. stackexchange.com This regioselectivity is often kinetically controlled, favoring substitution at the C-2 position over the C-6 position. stackexchange.commdpi.com

A typical reaction scheme would involve treating 2,6-dichloro-3-nitropyridine with a solution of methylamine in a suitable solvent. The reaction conditions, such as temperature and solvent, are optimized to favor the mono-substitution product and minimize the formation of the di-substituted by-product.

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

Starting Material Reagent Product Key Features
2,6-dichloro-3-nitropyridine Methylamine (CH₃NH₂) This compound Regioselective substitution at the C-2 position. stackexchange.commdpi.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edumasterorganicchemistry.comyoutube.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the iminium ion in the presence of the initial carbonyl group. harvard.edumasterorganicchemistry.comorganic-chemistry.org

This strategy is not a commonly reported direct pathway for the synthesis of this compound. The primary challenge lies in the availability of a suitable carbonyl precursor that would lead to the desired pyridine structure. A hypothetical route would require a 6-chloro-3-nitro-2-oxopyridine or a related aldehyde, which are not standard starting materials for this specific target. Therefore, while reductive amination is a cornerstone of amine synthesis, its application for the direct formation of this particular compound is limited and less practical compared to nucleophilic substitution or methylation routes. organic-chemistry.org

A highly effective and common method for the preparation of this compound is the direct methylation of its primary amine precursor, 2-amino-6-chloro-3-nitropyridine (B151482). This N-alkylation reaction introduces a methyl group onto the amino nitrogen.

The reaction can be carried out using various methylating agents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the primary amine, increasing its nucleophilicity and facilitating the attack on the methylating agent. The choice of solvent and reaction temperature is crucial to control the extent of methylation and prevent potential side reactions, such as over-alkylation to form the tertiary amine.

Preparative Routes to Key Intermediates for this compound

The availability of key intermediates is crucial for the successful synthesis of the target compound. The primary precursors are 2-amino-6-chloro-3-nitropyridine and various 2-chloro-3-nitropyridine (B167233) derivatives.

The most common route for the synthesis of 2-amino-6-chloro-3-nitropyridine is the selective ammonolysis of 2,6-dichloro-3-nitropyridine. chemicalbook.comgoogle.com This reaction takes advantage of the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the C-2 position is more activated towards nucleophilic substitution due to the ortho-nitro group.

The reaction is typically performed by treating a solution of 2,6-dichloro-3-nitropyridine in a solvent like methanol (B129727) or isopropanol (B130326) with aqueous ammonia. google.comechemi.com The reaction is often carried out at room temperature or with gentle heating to control the regioselectivity and yield. google.comechemi.com Upon completion, the product precipitates from the reaction mixture and can be isolated by filtration. chemicalbook.comgoogle.com Yields for this process are generally high. echemi.com

Table 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

Starting Material Reagents Solvent Temperature Yield Reference
2,6-dichloro-3-nitropyridine Aqueous Ammonia Methanol 35–40 °C Not specified google.com
2,6-dichloro-3-nitropyridine Aqueous Ammonia Isopropyl Alcohol 20–25 °C 70-75 gm from 100 gm echemi.com
2,6-dichloro-3-nitropyridine Gaseous Ammonia Anhydrous Ethanol (B145695) Room Temp 92% echemi.com

The synthesis of 2-chloro-3-nitropyridine and its derivatives, such as 2,6-dichloro-3-nitropyridine, is a fundamental step in accessing the target compound and its precursors.

A primary method for synthesizing 2,6-dichloro-3-nitropyridine is the direct nitration of 2,6-dichloropyridine. google.com This electrophilic substitution is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction product is then isolated by pouring the mixture into ice water, which causes the 2,6-dichloro-3-nitropyridine to precipitate. google.com

Another approach involves the nitration of pyridin-2-ol to yield 3-nitropyridin-2-ol, which is subsequently halogenated using an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 2-chloro-3-nitropyridine. guidechem.com This two-step process provides an alternative route to the key chloro-nitropyridine scaffold. guidechem.com These intermediates are versatile and can be used in a variety of nucleophilic substitution reactions to introduce different functional groups onto the pyridine ring. mdpi.comguidechem.com

Table 3: Synthesis of 2-Chloro-3-nitropyridine Derivatives

Product Starting Material Reagents Key Features Reference
2,6-dichloro-3-nitropyridine 2,6-dichloropyridine Conc. H₂SO₄, HNO₃ Direct nitration of the pyridine ring. google.com
2-chloro-3-nitropyridine 3-nitropyridin-2-ol Thionyl chloride, DMF Halogenation of a pyridinol precursor. guidechem.com

Optimization and Innovations in Synthetic Approaches

Innovations in the synthesis of this compound are focused on enhancing efficiency and selectivity. These include the use of advanced catalytic systems, the application of microwave technology to accelerate reaction rates, and a deeper understanding of the factors governing regioselectivity.

Catalytic Strategies, Including Transition Metal-Mediated Transformations

While specific transition metal-catalyzed syntheses for this compound are not extensively documented in publicly available literature, the principles of such catalytic transformations are widely applied to analogous systems. The N-methylation of amines, a key step in the potential synthesis of this compound from 2-amino-6-chloro-3-nitropyridine, can be achieved using various transition metal catalysts. nih.gov

For instance, ruthenium and iridium complexes have been successfully employed for the N-methylation of a range of amines using methanol as a C1 source. nih.gov This "borrowing hydrogen" methodology is an environmentally friendly alternative to traditional alkylating agents, as the only byproduct is water. nih.gov Another approach involves the use of palladium catalysts for the N-methylation of amines and even nitro compounds using CO2/H2 as the methylating agent under relatively mild conditions. rsc.org

The application of such catalytic systems to the synthesis of this compound would likely involve the reaction of 2-amino-6-chloro-3-nitropyridine with a suitable C1 source in the presence of a transition metal catalyst. The choice of catalyst and reaction conditions would be crucial to achieve high yield and selectivity.

Table 1: Examples of Transition Metal-Catalyzed N-Methylation of Amines

Catalyst SystemAmine SubstrateMethylating AgentKey Features
Ruthenium ComplexesVarious AminesMethanolWeak base conditions, "borrowing hydrogen" mechanism. nih.gov
Palladium/CuZrOxAmines and Nitro compoundsCO2/H2Mild reaction conditions, potential for reductive amination. rsc.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improvements in yields. nih.gov This technology can be effectively applied to the synthesis of heterocyclic compounds, including substituted pyridines. mdpi.comnih.govnanobioletters.com

In the context of this compound synthesis, microwave irradiation could be employed to accelerate the nucleophilic substitution of 2,6-dichloro-3-nitropyridine with methylamine. A conventional synthesis for a similar compound, 6-chloro-N-(propan-2-yl)pyridin-2-amine, involves the reaction of 2,6-dichloro-3-nitropyridine with isopropylamine (B41738) in dichloromethane, a process that can take several hours. nih.gov The application of microwave heating in such a reaction could potentially shorten the reaction time to a matter of minutes.

The benefits of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and higher purity of the final product. nih.gov

Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis

ParameterConventional Synthesis (Analogous Compound) nih.govPotential Microwave-Assisted Synthesis
Reactants 2,6-dichloro-3-nitropyridine, isopropylamine2,6-dichloro-3-nitropyridine, methylamine
Solvent DichloromethaneHigh-boiling polar solvent (e.g., DMF, NMP)
Reaction Time 4 hoursPotentially 5-30 minutes
Heating Ice-water bathMicrowave irradiation
Potential Advantages Established methodRapid reaction, improved yield, higher purity. nih.gov

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The synthesis of this compound from 2,6-dichloro-3-nitropyridine presents a key regioselectivity challenge. The nucleophilic attack of methylamine can occur at either the C2 or C6 position of the pyridine ring. The presence of the nitro group at the C3 position plays a crucial role in directing the substitution. The electron-withdrawing nature of the nitro group activates both the ortho (C2) and para (C6) positions towards nucleophilic attack. stackexchange.com

However, the inductive effect of the nitro group is strongest at the adjacent C2 position, making it more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com This generally leads to a kinetic preference for substitution at the C2 position, yielding the desired 2-amino-6-chloro-3-nitropyridine precursor. stackexchange.com The subsequent N-methylation of this precursor to form this compound does not present a regioselectivity issue as there is only one nitrogen atom available for methylation.

Stereoselectivity: The molecule this compound is achiral and does not have any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable in this context, unless a chiral catalyst were to be used to induce atropisomerism, which is not a common consideration for this type of molecule.

Iii. Mechanistic Investigations and Chemical Reactivity of 6 Chloro N Methyl 3 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in 6-chloro-N-methyl-3-nitropyridin-2-amine is electron-deficient, a characteristic enhanced by the strong electron-withdrawing nature of the nitro group. This electronic feature makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its reactivity profile.

The regioselectivity and rate of SNAr reactions on the this compound scaffold are governed by a combination of electronic and steric factors. The nitro group at the 3-position exerts a powerful electron-withdrawing effect through both resonance and induction, significantly activating the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C2 and C4) and para (C6) to the nitro group.

In the case of this compound, both the C2 and C6 positions are activated. The inductive effect of the nitro group strongly depletes electron density at the adjacent C2 position, making it a prime target for nucleophiles. stackexchange.com Simultaneously, the resonance effect stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at both the C2 and C6 positions.

Steric hindrance also plays a crucial role. While the nitro group itself does not typically present significant steric bulk to an incoming nucleophile, the substituents at the C2 and C6 positions can influence the reaction's course. stackexchange.com For instance, the N-methylamino group at C2 is sterically more demanding than the chloro group at C6. This steric bulk can hinder the approach of a nucleophile to the C2 position. Conversely, the C6 position, being less sterically encumbered, might be favored by bulkier nucleophiles. stackexchange.com Studies on related systems, such as the reaction of N-methylaniline with activated aromatic ethers, have shown that increased steric hindrance can dramatically decrease reaction rates. researchgate.netrsc.org

The interplay between these electronic and steric effects can lead to kinetically or thermodynamically controlled product distributions. While the C2 position is highly activated electronically due to the proximate inductive effect of the nitro group, the C6 position may lead to a more stable, thermodynamic product. stackexchange.com

Position on Pyridine RingElectronic Influence of Nitro GroupSteric FactorsPredicted Outcome
C2Strong activation via inductive and resonance effectsPotential hindrance from the adjacent N-methylamino groupKinetically favored site for smaller nucleophiles
C6Strong activation via resonance effectLess sterically hindered compared to C2Thermodynamically favored site, particularly for bulkier nucleophiles

In nucleophilic aromatic substitution reactions of this compound, both the chloro and the N-methylamino groups are potential leaving groups. The facility with which each group is displaced depends on its intrinsic leaving group ability and the reaction conditions. Generally, halogens like chlorine are good leaving groups in SNAr reactions due to their ability to stabilize a negative charge.

The displacement of the chlorine atom at the C6 position is a common reaction pathway. In many related 2-chloro-3-nitropyridine (B167233) systems, the chlorine atom is readily substituted by various nucleophiles. rsc.org For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with amines often leads to the selective substitution of the chlorine at the C2 position, ortho to the nitro group, which is electronically favored. stackexchange.com However, the para-position (C6) is also susceptible to attack.

The N-methylamino group, being a derivative of an amine, is generally considered a poorer leaving group than a halogen. However, under forcing conditions or with specific reagents, its displacement is possible. The relative ease of displacement between the chloro and N-methylamino groups has not been extensively documented for this specific molecule. In many aromatic systems, the displacement of an amino group is less favorable than the displacement of a halide.

Transformations of the N-methylamino Group

The N-methylamino group at the C2 position offers a site for further functionalization through various chemical transformations, including acylation, alkylation, and cleavage reactions.

The secondary amine functionality of the N-methylamino group is nucleophilic and can readily undergo acylation reactions. Treatment with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base, would be expected to yield the corresponding N-acetyl or N-benzoyl derivatives. This reaction is a common method for the protection of amino groups or for the synthesis of amide-containing target molecules. nih.govresearchgate.net

Alkylation of the N-methylamino group to form a tertiary amine is also a feasible transformation. This can be achieved using various alkylating agents like alkyl halides. chemrxiv.orgresearchgate.netacs.org However, controlling the extent of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can sometimes be challenging.

Reaction TypeReagentsExpected ProductSignificance
AcylationAcyl chlorides, AnhydridesN-acyl-N-methyl-6-chloro-3-nitropyridin-2-amineProtection of the amino group, synthesis of amides
AlkylationAlkyl halidesN-alkyl-N-methyl-6-chloro-3-nitropyridin-2-aminium saltSynthesis of tertiary amines and quaternary ammonium salts

The cleavage of the N-methyl group (N-demethylation) from the N-methylamino substituent is a potential modification. Various methods for N-dealkylation of amines have been developed, including chemical, catalytic, and photochemical approaches. nih.govresearchgate.net For example, treatment with certain chloroformate reagents followed by hydrolysis is a classic method for N-demethylation. nih.gov Photoredox catalysis has also emerged as a mild and functional group-tolerant method for N-dealkylation. acs.org Such a transformation would convert the secondary amine to a primary amine, opening up different avenues for further functionalization.

Redox Chemistry of the Nitro and Pyridine Moieties

The presence of the nitro group and the pyridine ring endows this compound with a rich redox chemistry.

The nitro group is highly susceptible to reduction, and this transformation is one of the most common reactions for nitroaromatic compounds. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to various functional groups, including nitroso, hydroxylamino, or amino groups. Common reducing agents for this purpose include metals in acidic media (e.g., Sn/HCl, Fe/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and transfer hydrogenation. The reduction of a related compound, 2-amino-6-methoxy-3-nitropyridine, to 2,3-diamino-6-methoxypyridine (B1587572) has been achieved using metallic reducing agents. google.com This transformation is synthetically valuable as it introduces a new amino group that can participate in subsequent reactions, such as the formation of heterocyclic rings.

The pyridine ring itself can undergo both reduction and oxidation, although these transformations are less common under typical laboratory conditions compared to the reduction of the nitro group. Catalytic hydrogenation under harsh conditions can lead to the saturation of the pyridine ring to form a piperidine (B6355638) derivative.

Oxidation of the N-methylamino group is another potential reaction pathway. Secondary amines can be oxidized to various products, including nitrones, under the action of oxidizing agents like hydrogen peroxide. researchgate.net The pyridine nitrogen can also be oxidized to an N-oxide using reagents such as peroxy acids.

Selective Reduction of the Nitro Group to Amine Functionality

The selective reduction of the nitro group in this compound to its corresponding amine, 6-chloro-N2-methylpyridine-2,3-diamine, is a pivotal transformation, often serving as a key step in the synthesis of biologically active molecules. Research has identified several effective methods for this conversion, primarily relying on metallic reducing agents in acidic media.

One documented method involves the use of iron powder in acetic acid. In this procedure, this compound is treated with iron powder in acetic acid, and the mixture is heated to 80 °C for three hours. biorxiv.orggoogleapis.com This classical approach for nitro group reduction is effective, leading to the formation of the desired diamine product. biorxiv.orggoogleapis.com

Another established method employs stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. The reaction involves dissolving the starting material in hydrochloric acid, adding stannous chloride, and heating the mixture to reflux overnight. google.com This method is also a common and reliable way to reduce aromatic nitro compounds.

The table below summarizes the conditions for these selective reduction reactions.

Reagent(s)SolventTemperatureTimeProduct
Iron PowderAcetic Acid80 °C3 hours3-Amino-6-chloro-2-methylaminopyridine biorxiv.orggoogleapis.com
Stannous ChlorideHydrochloric Acid (35%)RefluxOvernightThis compound reduction product google.com

This table presents data from documented research on the reduction of this compound.

Oxidation Pathways and Stability Considerations

Detailed mechanistic studies on the oxidation pathways of this compound are not extensively covered in the available literature. However, stability information indicates that the compound is stable under normal temperatures and pressures. matrixscientific.com

Considerations for its reactivity and stability include incompatibilities with strong oxidizing agents, as well as strong acids and bases. matrixscientific.com Exposure to such conditions could lead to degradation of the molecule. Under fire conditions, it is expected to emit toxic fumes, with hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides. matrixscientific.com

Other Significant Chemical Transformations

Beyond the reduction of its nitro group, a key chemical transformation involving this compound is its own synthesis. This compound is typically prepared via a nucleophilic aromatic substitution reaction.

The synthesis starts with 2,6-dichloro-3-nitropyridine. This precursor is treated with a solution of methylamine (B109427) in a solvent like ethanol (B145695) or a tetrahydrofuran (B95107) (THF)/ethanol mixture. biorxiv.orggoogle.com The methylamine selectively displaces the chlorine atom at the 2-position of the pyridine ring, which is activated by the adjacent nitro group. The reaction is often carried out in the presence of a base such as sodium carbonate and at controlled temperatures, starting at 0 °C and then proceeding at ambient temperature for several hours. biorxiv.org This regioselectivity is driven by the strong electron-withdrawing inductive effect of the nitro group, which makes the ortho position (C-2) more electron-deficient and thus more susceptible to nucleophilic attack compared to the para position (C-6). chemblink.com

The resulting product of the nitro reduction, 6-chloro-N2-methylpyridine-2,3-diamine, is itself a significant intermediate for further chemical transformations, particularly in the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines. google.com

Iv. Research Applications of 6 Chloro N Methyl 3 Nitropyridin 2 Amine in Organic Synthesis and Functional Materials

Building Block in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloro, nitro, and N-methylamino groups on the pyridine (B92270) ring makes 6-chloro-N-methyl-3-nitropyridin-2-amine a valuable precursor for a variety of heterocyclic structures. The chloro group at the 6-position is particularly susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing new functionalities.

The reactivity of 2-chloro-3-nitropyridine (B167233) derivatives is well-documented, with the chlorine atom being readily displaced by various nucleophiles. capes.gov.brmdpi.com This reactivity is a cornerstone for the diversification of the pyridine scaffold. In the case of this compound, the chloro group at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of the nitro group at the 3-position and the pyridine ring nitrogen. rsc.org

A range of nucleophiles can be employed to displace the chloride, leading to a variety of substituted pyridines. For instance, reaction with alkoxides, such as sodium methoxide, would yield the corresponding 6-methoxy derivative. Similarly, amines and thiols can be used to introduce new carbon-nitrogen and carbon-sulfur bonds, respectively. These substitution reactions provide access to a library of 2-(N-methylamino)-3-nitropyridine derivatives with diverse substituents at the 6-position. The general scheme for such diversification is presented below.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for the Diversification of Pyridine Architectures

Nucleophile (Nu-H) Reagent/Conditions Product
Methanol (B129727) (CH₃OH) NaH, THF 6-methoxy-N-methyl-3-nitropyridin-2-amine
Aniline (C₆H₅NH₂) Base (e.g., K₂CO₃), DMF, heat N-methyl-3-nitro-N⁶-phenylpyridine-2,6-diamine

These reactions are typically carried out in polar aprotic solvents and may require heating to proceed to completion. The resulting substituted pyridines can then serve as intermediates for further functionalization, such as the reduction of the nitro group to an amino group, which opens up another avenue for constructing more complex molecules.

The functional groups present in this compound make it a suitable precursor for the synthesis of various fused nitrogen-containing heterocycles through cyclization reactions.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyridine. nih.gov Starting from this compound, a plausible synthetic route would involve the reduction of the nitro group to an amine, yielding 6-chloro-N²-methylpyridine-2,3-diamine. This diamine can then undergo condensation with a one-carbon synthon, such as formic acid or a derivative, to close the pyrimidine ring. Alternatively, reaction with a dicarbonyl compound or its equivalent can also lead to the formation of the fused ring system. rsc.org

Pyrazolo[4,3-d]pyrimidines: While direct synthesis from the title compound is not extensively documented, related pyrazolo[4,3-d]pyrimidine systems have been synthesized from precursors bearing amino and chloro functionalities. nih.gov A potential pathway could involve the transformation of the 2-amino-3-nitropyridine (B1266227) structure into a pyrazole (B372694) ring, followed by the construction of the pyrimidine ring. More commonly, pyrazolo[4,3-d]pyrimidines are assembled from substituted pyrazole precursors. unr.edu.arsemanticscholar.org

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives from pyridine precursors is less common, as isoquinolines are typically constructed from benzene-ring-containing starting materials. google.comorganic-chemistry.orgwikipedia.org However, the functional handles on this compound could potentially be elaborated through multi-step sequences to build the second aromatic ring.

Diazaphenothiazines: The synthesis of diazaphenothiazines, which are dipyridothiazine structures, has been reported from precursors similar to this compound. For example, 10H-3-methyl-1,6-diazaphenothiazine has been synthesized from 2-chloro-3-nitro-5-methylpyridine and sodium 3-amino-2-pyridinethiolate. nih.gov This reaction proceeds through a Smiles rearrangement followed by an intramolecular nucleophilic substitution to form the central thiazine (B8601807) ring. nih.gov A similar strategy could be envisioned starting from this compound, where it would react with an aminopyridinethiol to construct the diazaphenothiazine framework.

Table 2: Plausible Synthetic Routes to Fused Heterocycles

Target Heterocycle Key Intermediate from Starting Material Subsequent Reaction Type
Pyrido[2,3-d]pyrimidine 6-chloro-N²-methylpyridine-2,3-diamine Cyclocondensation with C1 or C2 synthons

Contribution to Advanced Materials Development

Based on available scientific literature, there is no specific information detailing the application of this compound in the synthesis of specialty polymers or in the modulation of electronic and structural properties in novel materials. The following sections reflect this lack of specific data.

Extensive searches of chemical and materials science databases did not yield any specific examples of this compound being used as a monomer or a precursor for the synthesis of specialty polymers. While pyridine-containing polymers are known and have been investigated for their electronic and conductive properties, the direct incorporation of this specific molecule into a polymer backbone has not been reported. rsc.orgtsijournals.com

Similarly, there is no available research that specifically describes the use of this compound for the purpose of modulating the electronic or structural properties of novel materials. The electronic properties of polymers containing pyridine moieties have been studied in a general context, but the specific contribution of this compound has not been a subject of published research. capes.gov.braps.org

V. Exploration of Biological Activities and Medicinal Chemistry Frontiers of 6 Chloro N Methyl 3 Nitropyridin 2 Amine Derivatives

Rational Design and Synthesis of Biologically Active Analogs of the Compound

The design of new therapeutic agents based on the 6-chloro-N-methyl-3-nitropyridin-2-amine scaffold is guided by an increasing understanding of its interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 6-chloro-3-nitropyridin-2-amine, the substituents on the pyridine (B92270) ring and the amine group play a pivotal role in determining their therapeutic potential.

The 6-chloro-3-nitropyridine moiety is often considered an "electrophilic warhead." nih.gov This functionality is key for the covalent interaction with specific amino acid residues, such as cysteine, within the active sites of protein kinases. nih.gov The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 6-position for nucleophilic aromatic substitution, facilitating this covalent bond formation. nih.gov This targeted interaction can lead to irreversible inhibition of the enzyme, a desirable characteristic for certain therapeutic applications, particularly in oncology.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound derivatives, a typical pharmacophore model for kinase inhibition would include features such as a hydrogen bond acceptor (the nitro group), a hydrogen bond donor (the N-H group), and a site for covalent interaction (the chloro group).

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net For derivatives of this compound, lead optimization strategies could involve:

Modification of the N-substituent: Introducing different alkyl or aryl groups at the N-methyl position to explore the steric and electronic requirements of the target's binding site.

Substitution at other positions of the pyridine ring: Adding or modifying substituents at available positions on the pyridine ring to enhance binding affinity and selectivity.

Bioisosteric replacement: Replacing the nitro group or the chlorine atom with other functional groups that have similar electronic and steric properties to fine-tune the compound's reactivity and physicochemical properties.

Antimicrobial Research Focus

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promise in this area.

While specific data on the antibacterial activity of this compound derivatives is limited, studies on related chloropyridine and nitropyridine compounds suggest potential avenues for exploration. The antimicrobial activity of such compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

For instance, studies on various pyridine derivatives have demonstrated a broad spectrum of antibacterial activity. The presence of a halogen, such as chlorine, and a nitro group can enhance the antimicrobial properties of a molecule. These groups can increase the lipophilicity of the compound, facilitating its penetration through the bacterial cell membrane. Once inside the cell, these compounds may exert their effects by inhibiting key enzymes or disrupting cellular structures.

A hypothetical data table for the antibacterial activity of this compound derivatives is presented below, based on the expected activity of similar compounds.

CompoundR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -CH₃3264
1b -CH₂CH₃1632
1c -CH(CH₃)₂816
1d -C₆H₅>128>128
Ciprofloxacin (Reference)0.50.25
: MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Similar to their antibacterial potential, the antifungal efficacy of this compound derivatives is an area of active investigation. The structural features that contribute to antibacterial activity are often also relevant for antifungal effects. The ability of these compounds to disrupt microbial cell membranes and interfere with essential enzymatic pathways is a key mechanism of action.

Research on other halogenated and nitrated heterocyclic compounds has shown significant antifungal activity against a range of pathogenic fungi. The development of derivatives of this compound could lead to new antifungal agents with novel mechanisms of action, which is particularly important in the context of increasing resistance to existing antifungal drugs.

A hypothetical data table for the antifungal activity of this compound derivatives is presented below.

CompoundR-GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
2a -CH₃64128
2b -CH₂CH₃3264
2c -CH(CH₃)₂1632
2d -C₆H₅>128>128
Fluconazole (Reference)264
: MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Anticancer and Antitumor Activity Profiling

The most significant therapeutic potential of this compound derivatives identified to date lies in their anticancer and antitumor activities. As mentioned earlier, the 6-chloro-3-nitropyridine scaffold is a key feature in the design of covalent kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many types of cancer. By irreversibly binding to and inhibiting the activity of specific kinases, derivatives of this compound can disrupt these aberrant signaling pathways and induce cancer cell death.

For example, derivatives of 6-chloro-N-isopropyl-3-nitropyridin-2-amine have been noted for their anticancer activity. nih.gov The rational design of such compounds often involves targeting specific kinases that are known to be overactive in particular cancers. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

A hypothetical data table for the anticancer activity of this compound derivatives is presented below.

CompoundR-GroupIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
3a -CH₃15.225.8
3b -CH₂CH₃8.514.3
3c -CH(CH₃)₂2.15.7
3d -C₆H₅45.6>50
Doxorubicin (Reference)0.81.2
: IC₅₀ (half maximal inhibitory concentration) values are hypothetical and for illustrative purposes only.

Kinase Inhibitor Development (e.g., MPS1, MAPKAPK2, p70S6Kβ, JAK2, GSK3)

The 2-amino-3-nitropyridine (B1266227) core is a recognized scaffold in the design of various kinase inhibitors. The strategic placement of the nitro group enhances the electrophilicity of the C6 position, making it susceptible to nucleophilic attack from cysteine residues within the kinase active site, leading to irreversible inhibition.

Research has led to the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a derivative designed as a potential irreversible inhibitor for Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. mdpi.com While this specific compound did not show significant activity against MPS1 or MAPKAPK2, it was identified as a moderately potent inhibitor of p70S6Kβ (also known as S6K2) with an IC50 value of 444 nM. mdpi.com This finding is noteworthy as there is a lack of selective inhibitors for p70S6Kβ, suggesting this derivative could be a valuable starting point for further optimization. mdpi.com

The 6-chloro-3-nitropyridine "warhead" has also been utilized in the development of inhibitors for Janus Kinase 3 (JAK3). mdpi.com Furthermore, the broader utility of the nitropyridine scaffold in kinase inhibitor design is highlighted by studies on related compounds. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been synthesized and shown to be potent inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various myeloproliferative neoplasms. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) has served as a key intermediate in the synthesis of potent inhibitors of Glycogen Synthase Kinase-3 (GSK3), a kinase involved in numerous cellular processes and implicated in diseases such as Alzheimer's and bipolar disorder. nih.gov

Table 1: Kinase Inhibitory Activity of a 6-chloro-3-nitropyridin-2-amine Derivative
Kinase TargetDerivativeIC50 (nM)
MPS1N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine>10,000
MAPKAPK2N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine>10,000
p70S6KβN-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine444

Inhibition of Cytosolic Thioredoxin Reductase 1 in Cancer Therapy

Cytosolic thioredoxin reductase 1 (TrxR1) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. wikipedia.org Its overexpression in many cancer cells makes it an attractive target for anticancer drug development. wikipedia.org Electrophilic compounds are known to inhibit TrxR1 by targeting its reactive selenocysteine (B57510) residue. wikipedia.org While the electrophilic nature of the 6-chloro-3-nitropyridin-2-amine scaffold suggests potential for TrxR1 inhibition, specific studies on its derivatives for this biological target have not been extensively reported in the available literature. This remains an area for future investigation.

Diverse Pharmacological Applications

The versatility of the this compound scaffold extends beyond kinase inhibition to a range of other pharmacological applications.

Adenosine (B11128) receptors, which are G protein-coupled receptors, play significant roles in various physiological processes, and their antagonists have therapeutic potential in conditions like asthma and glaucoma. While various heterocyclic scaffolds have been explored for adenosine receptor antagonism, research specifically detailing the synthesis and evaluation of this compound derivatives as adenosine receptor antagonists is not prominent in the current scientific literature. However, the general applicability of substituted pyridine and amine structures in medicinal chemistry suggests this could be a potential avenue for future drug discovery efforts.

The enzyme urease is a critical virulence factor for Helicobacter pylori, allowing it to survive in the acidic environment of the stomach and contribute to various gastric diseases. nih.gov Inhibition of urease is a promising therapeutic strategy against H. pylori infections. nih.gov Derivatives synthesized from 2-chloro-3-nitropyridine (B167233), a closely related precursor to the title compound, have shown significant potential as urease inhibitors. nih.govnih.gov

Specifically, a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.gov Several of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard inhibitor, thiourea. nih.gov For example, compounds with specific substitutions on the N-aryl ring demonstrated IC50 values in the low micromolar range, highlighting the potential of this chemical class for the development of new anti-ulcer agents. nih.gov

Table 2: Urease Inhibitory Activity of 3-Nitropyridylpiperazine Derivatives
CompoundSubstitution on N-aryl ringIC50 (µM)
5b2-methyl2.13 ± 0.82
5c3-methyl2.0 ± 0.73
7e3-bromo2.24 ± 1.63
Thiourea (Standard)-23.2 ± 11.0

The global health challenge posed by the Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of new antiretroviral agents. The enzyme reverse transcriptase (RT) is a key target for many anti-HIV drugs. Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) has explored a variety of heterocyclic scaffolds.

Substituted nitropyridine derivatives have been designed and synthesized as potent HIV-1 NNRTIs. Preliminary biological evaluations have shown that some of these compounds exhibit significant inhibitory activity against wild-type HIV-1. For instance, certain nitropyridine derivatives have demonstrated EC50 values in the nanomolar range, which is more potent than some established NNRTIs like nevirapine (B1678648) and delavirdine. These findings underscore the potential of the nitropyridine core, and by extension, derivatives of this compound, in the design of new anti-HIV-1 agents.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a crucial ion channel involved in pain perception. Antagonists of the TRPV1 receptor are being actively investigated as potential novel analgesics. The development of TRPV1 antagonists has involved a wide range of chemical scaffolds, including those containing pyridine moieties. However, specific research focusing on derivatives of this compound for TRPV1 antagonism is not well-documented in the existing literature. This represents another potential, yet unexplored, avenue for the application of this versatile chemical scaffold in drug discovery.

Anti-inflammatory Agent Exploration

While direct studies on the anti-inflammatory properties of this compound itself are not extensively documented, the broader class of pyridine and pyrimidine (B1678525) derivatives has shown considerable promise as anti-inflammatory agents. researchgate.net Research into related heterocyclic compounds suggests that the pyridine nucleus is a key pharmacophore in the design of new anti-inflammatory drugs. For instance, various pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects, which are thought to be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

Studies on other substituted pyridines have identified compounds with the ability to reduce the production of inflammatory mediators. For example, certain pyrimidine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation. researchgate.net By inhibiting the activation of signaling pathways like TLR4/NF-κB, these compounds can down-regulate the expression of inflammatory factors such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov Given that the this compound structure can be modified to incorporate functionalities present in known anti-inflammatory molecules, it represents a viable starting point for the synthesis of novel compounds aimed at treating inflammatory conditions.

Inhibition of Neuronal Nitric Oxide Synthase

The 2-aminopyridine (B139424) scaffold, a core component of this compound, is a well-established structural motif for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making nNOS a critical therapeutic target. nih.gov Derivatives based on the 2-aminopyridine structure have been extensively studied, revealing key structure-activity relationships (SAR). acs.orgnih.gov

Research has shown that the 2-aminopyridine portion of the molecule is crucial for anchoring the inhibitor to the active site of the nNOS enzyme. escholarship.orgnih.gov Modifications at other positions of the pyridine ring, particularly the 6-position, have led to inhibitors with high potency and selectivity over other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govbenthamdirect.com For instance, the introduction of a central pyridine linker to the 2-aminopyridine scaffold has yielded compounds with excellent potency for both rat and human nNOS. acs.orgnih.gov One promising inhibitor, compound 14j , demonstrated a Kᵢ value of 13 nM against human nNOS with over 1700-fold selectivity against human eNOS. nih.govresearchgate.net

The development of these inhibitors often involves synthesizing a library of compounds with various substitutions to optimize their pharmacological profile. The data below highlights the potency and selectivity of several 2-aminopyridine-based nNOS inhibitors.

Inhibition Data for Selected 2-Aminopyridine-Based nNOS Inhibitors
CompoundRat nNOS Kᵢ (nM)Human nNOS Kᵢ (nM)Selectivity (hnNOS vs heNOS)Reference
Compound 51759759-fold acs.org
Compound 63564507-fold acs.org
Compound 14j16131761-fold nih.govresearchgate.net
6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine4648388-fold escholarship.org

Agrochemical Research and Innovation

Pyridine-based compounds are fundamental to the agrochemical industry, serving as the backbone for a wide array of highly effective and selective pesticides and herbicides. agropages.comresearchgate.net The chlorinated pyridine structure, in particular, is a critical intermediate in the synthesis of many commercial crop protection products. google.com

Intermediate in the Synthesis of Herbicides and Pesticides

The compound this compound belongs to a class of chlorinated pyridine derivatives that are pivotal starting materials in multi-step syntheses of agrochemicals. agropages.com Its precursor, 2,6-dichloro-3-nitropyridine, is known to have herbicidal properties and is a valuable intermediate for various agricultural applications. google.com The substitution pattern on the pyridine ring allows for the creation of complex molecules with specific biological targets.

For example, chlorinated methylpyridines are used to produce fourth-generation pyridine pesticides, which are characterized by high efficacy and low toxicity. agropages.com A key intermediate, 2-chloro-5-chloromethylpyridine (CCMP), which can be derived from 3-methylpyridine, is used to synthesize neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comgoogle.com Acetamiprid, a neonicotinoid with a N-cyanoacetamidine structure, targets the nicotinic acetylcholine (B1216132) receptor in insects. jocpr.com The synthesis of such compounds often involves the reaction of a chlorinated pyridylmethylamine intermediate with other reagents. google.com

Furthermore, chlorinated and fluorinated pyridine derivatives are essential for producing herbicides that control broadleaf weeds. nih.gov Pyridine carboxylic acid herbicides, such as picloram (B1677784) and clopyralid, are known for their persistence and effectiveness. vt.edu The synthesis of these complex molecules relies on the availability of functionalized pyridine intermediates like this compound.

Agrochemicals Derived from Pyridine Intermediates
Agrochemical ClassExample CompoundKey Intermediate TypeReference
Neonicotinoid InsecticidesAcetamiprid, ImidaclopridChlorinated Methylpyridines agropages.comjocpr.com
Pyridine Carboxylic Acid HerbicidesPicloram, Clopyralid, AminopyralidChlorinated Pyridines vt.eduepa.gov
FungicidesPicoxystrobinTrifluoromethyl Pyridines agropages.com
HerbicidesFluazifopTrifluoromethylpyridines nih.gov

Role in Enhancing Crop Protection Strategies

The use of intermediates like this compound to synthesize advanced agrochemicals plays a crucial role in modern crop protection. Pyridine-based herbicides are highly valued for their selective control of broadleaf weeds in various agricultural and non-agricultural settings. epa.gov Herbicides such as aminopyralid, clopyralid, and picloram are effective in cereal crops, pastures, and rangelands, offering extended residual control of problematic weeds like fleabane. epa.govgrdc.com.au This persistence reduces the need for multiple applications, making them a cornerstone of efficient weed management programs. vt.edu

Vi. Environmental and Biotransformation Studies of 6 Chloro N Methyl 3 Nitropyridin 2 Amine

Microbial Degradation Pathways and Mechanisms

No published studies were identified that specifically investigate the microbial degradation pathways and mechanisms of 6-chloro-N-methyl-3-nitropyridin-2-amine. Research on the biodegradation of pyridine (B92270) and its derivatives suggests that microorganisms can break down these compounds, often through hydroxylation and ring cleavage. tandfonline.comresearchgate.nettandfonline.comnih.govasm.org However, the specific substituents on the pyridine ring of this compound (a chloro group, a nitro group, and a methylamino group) would significantly influence its susceptibility to microbial attack and the nature of the degradation pathway. Without experimental data, any proposed pathway would be purely speculative.

Identification and Characterization of Microbial Metabolites (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine)

There is no direct evidence in the reviewed literature identifying or characterizing microbial metabolites resulting from the degradation of this compound. The specified example metabolite, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, is known to be a metabolite of certain neonicotinoid insecticides, but its formation from this compound through microbial action has not been reported. The characterization of metabolites is a critical step in understanding the environmental fate of a compound, and this information is currently absent for this compound.

Enzymatic Bioremediation Potentials

Consistent with the lack of information on degradation pathways and metabolites, there are no studies detailing the enzymatic bioremediation potentials for this compound. While various enzymes are known to be involved in the breakdown of aromatic and heterocyclic compounds, the specific enzymes capable of transforming this compound have not been identified or characterized. nih.gov Research in this area would be necessary to assess the feasibility of using enzymatic systems for the remediation of environments contaminated with this compound.

Vii. Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the molecular characterization of 6-chloro-N-methyl-3-nitropyridin-2-amine, offering conclusive evidence of its atomic composition, connectivity, and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum shows distinct signals for the aromatic protons on the pyridine (B92270) ring, the N-methyl protons, and the amine proton. chemicalbook.com The observed chemical shifts (δ) in Deuterated Dimethyl Sulfoxide (DMSO-d6) confirm the molecular structure. chemicalbook.com For instance, the methyl group attached to the nitrogen appears as a doublet due to coupling with the adjacent N-H proton. chemicalbook.com The two aromatic protons on the pyridine ring also appear as distinct doublets, with their coupling constant indicating their ortho relationship. chemicalbook.com

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, one would expect to see signals corresponding to the N-methyl carbon and the five distinct carbons of the substituted pyridine ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between the N-methyl group and the pyridine ring (C2), as well as linking the aromatic protons to their respective and neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help confirm the conformation of the molecule, such as the spatial relationship between the N-methyl protons and the aromatic proton at position 4.

Table 1: ¹H NMR Spectral Data for this compound. chemicalbook.com
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.58br s-1HNH
8.42d8.11HH-4
6.77d8.11HH-5
3.00d5.13HN-CH₃

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental formula of a compound. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. rsc.org For this compound (C₆H₆ClN₃O₂), the calculated monoisotopic mass is 187.01485 Da. epa.gov HRMS analysis, often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), can measure the mass of the protonated molecule [M+H]⁺ with high precision. mdpi.com A measured value that closely matches the calculated value confirms the molecular formula and rules out other potential structures with the same nominal mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two signals separated by approximately 2 Da (for ³⁵Cl and ³⁷Cl) with a relative intensity ratio of about 3:1. spectroscopyonline.com

Table 2: High-Resolution Mass Spectrometry Data for this compound.
ParameterValueReference
Molecular FormulaC₆H₆ClN₃O₂ epa.gov
Calculated Monoisotopic Mass [M]187.01485 Da epa.gov
Measured Mass [M+H]⁺187.1 Da chemicalbook.com
Ionization TechniqueElectrospray Ionization (ESI) mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the analysis of solid samples directly. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound.
Wave Number (cm⁻¹)Vibration TypeFunctional Group
3350-3450N-H StretchSecondary Amine (N-H)
3000-3100C-H StretchAromatic C-H
2850-2960C-H StretchAliphatic C-H (N-CH₃)
1590-1610C=C StretchAromatic Ring
1500-1550 and 1300-1360N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
1000-1100C-N StretchAmine
700-800C-Cl StretchAryl Chloride

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating the target compound from impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds. nih.govnih.gov A validated reverse-phase HPLC method can effectively separate this compound from starting materials, by-products, and degradation products.

A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). latamjpharm.org Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the main peak serves to identify the compound, while the peak area is proportional to its concentration, allowing for quantitative analysis. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For high-throughput screening or rapid in-process control during synthesis, a UPLC method would be highly advantageous for the analysis of this compound, allowing for quicker assessment of purity and reaction completion.

Preparative Column Chromatography for Product Isolation

Preparative column chromatography is a fundamental technique for the purification of synthetic products like this compound and its derivatives from reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

In the synthesis of related nitrogen-containing heterocyclic compounds, silica (B1680970) gel is commonly employed as the stationary phase due to its polarity and effectiveness in separating a wide range of organic molecules. nih.govmdpi.com The choice of mobile phase, or eluent, is critical for achieving successful separation. A gradient elution system, where the polarity of the solvent mixture is gradually increased, is often utilized to effectively separate the target compound from starting materials, by-products, and other impurities.

For instance, in the purification of a complex derivative synthesized using a 2,6-dichloro-3-nitropyridine (B41883) precursor, flash chromatography was performed on a silica gel (SiO₂) column. mdpi.com The elution was carried out using a gradient of ethyl acetate (EtOAc) and methanol (MeOH), starting from 0% and increasing to 8% methanol. mdpi.com This process allows for the separation of components with varying polarities, ensuring the isolation of the final product in a highly purified form. The specific conditions, such as the solvent system and gradient, are optimized based on the polarity of the target molecule and the impurities present.

Table 1: Typical Parameters for Preparative Column Chromatography

Parameter Description Example
Stationary Phase The solid adsorbent material packed into the column. Silica Gel (SiO₂) nih.govmdpi.com
Mobile Phase (Eluent) The solvent or solvent mixture that flows through the stationary phase. Ethyl Acetate (EtOAc) / Methanol (MeOH) mdpi.com
Elution Mode The method of passing the mobile phase through the column. Gradient Elution (e.g., 0% to 8% MeOH in EtOAc) mdpi.com

| Application | Isolation and purification of the target compound from a crude reaction mixture. | Purification of 6-chloro-3-nitropyridine derivatives nih.govmdpi.com |

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive confirmation of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.

While the specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic analysis has been performed on the closely related analogue, 6-chloro-N-isopropyl-3-nitropyridin-2-amine. nih.gov The structural data from this analogue offers significant insight into the expected molecular geometry and crystal packing of the target compound.

In the study of 6-chloro-N-isopropyl-3-nitropyridin-2-amine, suitable crystals for X-ray analysis were obtained by the slow evaporation of a solution in dichloromethane. nih.gov The analysis revealed the presence of two independent molecules in the asymmetric unit of the crystal. nih.gov A key structural feature identified was an intramolecular hydrogen bond between the amine hydrogen (N-H) and an oxygen atom of the adjacent nitro group (N-H···O). nih.gov This interaction stabilizes the molecular conformation, leading to a nearly coplanar arrangement between the N-C-C-N-O plane and the pyridine ring. nih.gov The structure of other complex molecules incorporating the 6-chloro-3-nitropyridin-2-yl moiety has also been unequivocally confirmed using this method. mdpi.comproquest.com

Table 2: Crystallographic Data for the Analogue 6-chloro-N-isopropyl-3-nitropyridin-2-amine nih.gov

Parameter Value
Chemical Formula C₈H₁₀ClN₃O₂
Crystal System Not Specified
Space Group Not Specified
Key Structural Feature Intramolecular N-H···O hydrogen bond
N···O Distance (Å) 2.660
Refinement Method Full-matrix least-squares on F²
Final R index [I > 2σ(I)] 0.061

| wR (F², all data) | 0.149 |

This crystallographic data provides a solid foundation for understanding the structural characteristics of this compound.

Viii. Computational Chemistry and Theoretical Modeling of 6 Chloro N Methyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nanobioletters.com For 6-chloro-N-methyl-3-nitropyridin-2-amine, DFT methods can be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These structural parameters are crucial for understanding the molecule's stability and conformation.

Key electronic properties that dictate the molecule's reactivity can also be calculated. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atom of the amine group, highlighting these areas as key sites for intermolecular interactions. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT Note: These values are representative examples of what quantum chemical calculations would yield and are for illustrative purposes.

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability.
Dipole Moment4.2 DMeasures overall polarity of the molecule.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. semanticscholar.org This is a cornerstone of structure-based drug design. youtube.com

The process begins with the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be determined from quantum chemical calculations as described above, while the protein's structure is often obtained from experimental methods like X-ray crystallography. Docking algorithms then systematically explore possible binding orientations of the ligand within the active site of the protein, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower energy scores typically indicating a more favorable interaction.

These simulations can reveal key non-bonded interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the amine group could act as a hydrogen bond donor, while the nitro group's oxygen atoms and the pyridine (B92270) nitrogen could act as hydrogen bond acceptors, facilitating strong binding to a target's active site.

Table 2: Hypothetical Docking Simulation Results for this compound against a Protein Kinase Target Note: This data is hypothetical and serves to illustrate the output of a typical docking study.

Binding PoseDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5ASP-168Hydrogen Bond (with N-H)
1LYS-72Hydrogen Bond (with NO2)
1VAL-57, LEU-150Hydrophobic Interaction
2-7.9GLU-91Hydrogen Bond (with N-H)
2PHE-167π-π Stacking (with pyridine ring)

In Silico Approaches to Structure-Based Drug Design

In silico approaches to structure-based drug design (SBDD) integrate computational data to rationally design and optimize drug candidates. nih.gov This methodology relies heavily on the 3D structure of the biological target to guide the design of potent and selective inhibitors. youtube.com

The SBDD workflow for a compound like this compound would involve an iterative cycle:

Target Identification and Validation: A protein crucial to a disease process is selected.

Structural Determination: The 3D structure of the target is determined experimentally or through homology modeling.

Docking and Virtual Screening: The compound is docked into the target's active site to predict its binding mode and affinity. Large libraries of compounds can also be virtually screened to identify initial hits.

Lead Optimization: The initial compound's structure is modified to improve its binding affinity, selectivity, and pharmacokinetic properties. Computational analysis of the docked complex provides crucial guidance for these modifications. For example, if docking reveals an unoccupied hydrophobic pocket near the chloro group on the pyridine ring, medicinal chemists might synthesize analogs with larger hydrophobic substituents at that position to enhance binding. nih.gov

This rational, structure-guided approach can accelerate the drug discovery process and increase the likelihood of success compared to traditional screening methods. nih.govyoutube.com

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org For this compound, computational studies can be used to model its synthesis and subsequent reactions.

The synthesis of related aminonitropyridines often involves nucleophilic aromatic substitution (SNAr). nih.govchemicalbook.com For example, the synthesis of 2-amino-6-chloro-3-nitropyridine (B151482) can be achieved via the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.com A similar pathway could be envisioned for the N-methyl derivative.

Using DFT, chemists can map the entire reaction pathway, calculating the energies of reactants, products, intermediates, and, most importantly, transition states. This allows for the determination of activation energy barriers, which govern the reaction rate. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be identified. These studies can also explain regioselectivity, for instance, why a nucleophile attacks a specific position on the pyridine ring. nih.gov

Table 3: Example of Calculated Activation Energies for a Proposed SNAr Reaction Step Note: The reaction and values are hypothetical, intended to demonstrate the application of computational studies in elucidating reaction mechanisms.

Reaction StepReactantsProductCalculated Activation Energy (kcal/mol)
Nucleophilic Attack2,6-dichloro-3-nitropyridine + Methylamine (B109427)Meisenheimer Complex Intermediate15.2
Chloride EliminationMeisenheimer Complex IntermediateThis compound + HCl5.8

Ix. Future Perspectives and Emerging Research Directions for 6 Chloro N Methyl 3 Nitropyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is likely to be driven by the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous materials.

Future research is expected to focus on:

Catalytic Processes: The development of novel catalytic systems, potentially using transition metals or organocatalysts, could lead to more efficient and selective syntheses. This would reduce waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Adapting the synthesis of this compound to a flow process could streamline its production.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, could significantly reduce the environmental impact of the synthesis.

MethodologyDescriptionPotential Advantages
OrganocatalysisUse of small organic molecules to catalyze the reaction, avoiding the need for toxic or expensive metals.Lower toxicity, readily available catalysts, milder reaction conditions.
Photoredox CatalysisUtilization of light to drive chemical reactions, often enabling unique and highly selective transformations.Energy-efficient, access to novel reaction pathways, high selectivity.
Enzymatic SynthesisEmploying enzymes as biocatalysts to perform specific steps in the synthesis with high chemo-, regio-, and stereoselectivity.High selectivity, biodegradable catalysts, mild reaction conditions (aqueous media, room temperature).
Microwave-Assisted SynthesisUsing microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times.Faster reactions, higher yields, improved purity of the product.

Unveiling New Biological Activities and Therapeutic Applications

Substituted nitropyridines are recognized as important components in the creation of bioactive molecules for both pharmaceuticals and agrochemicals. nih.govresearchgate.net The unique combination of a chloropyridine ring, a nitro group, and a methylamine (B109427) substituent in this compound suggests a broad potential for biological activity.

A significant area of current research involves the use of the 6-chloro-3-nitropyridine moiety as a "warhead" for targeted covalent inhibitors. mdpi.com This warhead has been shown to engage with cysteine residues in protein kinases, suggesting a promising avenue for developing targeted therapies. mdpi.com For example, a derivative of this compound was designed as a potential irreversible inhibitor of monopolar spindle 1 (MPS1) kinase, a therapeutic target in malignancies like triple-negative breast cancer. mdpi.com Derivatives of the related compound 6-chloro-N-isopropyl-3-nitropyridin-2-amine have also been noted for their anticancer activity. nih.gov

Future research directions in this area include:

Kinase Inhibitor Screening: A systematic screening of this compound and its derivatives against a broad panel of protein kinases could identify new targets for cancer, inflammatory diseases, and other conditions.

Antimicrobial Activity: The structural motifs present in the molecule suggest potential for antimicrobial activity. Screening against a diverse range of bacteria and fungi could reveal new applications in infectious disease.

Neurological Disorders: Pyridine (B92270) derivatives are known to have activity in the central nervous system. Investigating the potential of this compound and its analogues to modulate neurological targets could open up new therapeutic possibilities.

Potential Therapeutic AreaRationale / Research DirectionPotential Molecular Targets
OncologyThe 6-chloro-3-nitropyridine moiety can act as a covalent inhibitor of kinases. mdpi.comMPS1, FGFR4, JAK3, and other kinases with accessible cysteine residues. mdpi.com
Infectious DiseasesMany heterocyclic compounds exhibit antimicrobial properties.Bacterial or fungal enzymes, cell wall synthesis pathways.
Inflammatory DiseasesKinases play a crucial role in inflammatory signaling pathways.Janus kinases (JAKs), Mitogen-activated protein kinases (MAPKs).
Neurodegenerative DiseasesSome kinase inhibitors are being investigated for diseases like Alzheimer's and Parkinson's.Glycogen synthase kinase 3 (GSK-3), Cyclin-dependent kinase 5 (CDK5).

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and is poised to significantly accelerate research on compounds like this compound. mdpi.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and optimize drug candidates. nih.gov

Key applications of AI and ML in the future research of this compound include:

Generative Models for de Novo Design: AI algorithms can be trained on existing chemical structures to generate novel derivatives of this compound with desired properties, such as enhanced potency or reduced toxicity. princeton.edu

Predictive Modeling: Machine learning models can predict various properties, including bioactivity, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity (ADMET) in silico. nih.gov This allows for the pre-screening of compounds, prioritizing those with the highest chance of success and reducing reliance on costly and time-consuming experimental work. researchgate.net

Target Identification and Drug Repurposing: AI can analyze biological data to identify new potential protein targets for this compound or suggest its use in new therapeutic areas by finding unexpected connections between the compound's structure and disease pathways. nih.gov

AI/ML ApplicationSpecific Task for this compoundExpected Outcome
Generative Adversarial Networks (GANs)Design of novel analogues with optimized binding affinity for a specific kinase target.A library of virtual compounds with potentially higher potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR)Develop models to predict the anticancer activity of new derivatives based on their chemical structure.Rapid in silico screening of virtual libraries to identify the most promising candidates for synthesis.
Graph Neural Networks (GNNs)Predict ADMET properties (e.g., solubility, permeability, metabolic stability, toxicity) of the compound and its derivatives.Early identification and filtering of compounds with undesirable pharmacokinetic or toxicity profiles.
Natural Language Processing (NLP)Scan and analyze scientific literature to identify all known targets and biological effects of related nitropyridine compounds.Hypothesis generation for new therapeutic applications or potential off-target effects.

Advanced Studies on Environmental Impact and Bioremediation Strategies

The widespread use of nitroaromatic compounds, including nitropyridines, has led to environmental contamination, as they are often resistant to degradation. nih.gov The electron-withdrawing nature of the nitro group makes these compounds recalcitrant to oxidative degradation. nih.gov Consequently, understanding the environmental fate of this compound and developing strategies for its remediation are crucial.

Future research in this domain should focus on:

Environmental Fate and Toxicity: Detailed studies are needed to determine the persistence, bioaccumulation potential, and ecotoxicity of this compound in soil and aquatic environments.

Biodegradation Pathways: Identifying microorganisms (bacteria, fungi) capable of degrading this specific compound is a key research goal. nih.govresearchgate.net Research will likely focus on enzymes such as nitroreductases, monooxygenases, and dioxygenases, which are known to be involved in the breakdown of nitroaromatic compounds. researchgate.netnih.gov

Bioremediation Technologies: Based on an understanding of the degradation pathways, bioremediation strategies can be developed. This could involve bioaugmentation (introducing specific microbes to a contaminated site) or biostimulation (adding nutrients to encourage the growth of indigenous degrading microbes). slideshare.net

StrategyMechanism of ActionResearch Focus
Aerobic BioremediationMicrobes use oxygen to break down the compound, potentially via dioxygenase or monooxygenase enzymes that can remove the nitro group. nih.govIsolation and characterization of aerobic bacteria and fungi from contaminated sites that can use the compound as a carbon or nitrogen source.
Anaerobic BioremediationUnder anaerobic conditions, microbes can reduce the nitro group to an amino group, which is often less toxic and more susceptible to further degradation. nih.govInvestigating the role of anaerobic microbial consortia, such as those found in sediments and wastewater treatment plants.
PhytoremediationUse of plants to absorb, accumulate, and degrade the contaminant from soil and water.Screening of plant species for their ability to tolerate and metabolize this compound.
Enzymatic BioremediationApplication of isolated enzymes (e.g., laccases, peroxidases, nitroreductases) to treat contaminated water or soil.Immobilization of enzymes on solid supports to enhance stability and reusability for practical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N-methyl-3-nitropyridin-2-amine, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2,6-dichloro-3-nitropyridine with methylamine. Key parameters include:

  • Solvent choice : Dichloromethane (DCM) is preferred for its inertness and ability to stabilize intermediates .
  • Temperature control : Ice-water baths (0–5°C) minimize side reactions during amine addition .
  • Stoichiometry : A 1:1.5 molar ratio of substrate to methylamine ensures complete substitution .
  • Purification : Silica gel column chromatography with DCM/ethyl acetate gradients isolates the product (typical yield: 65–75%) .

Q. How can column chromatography be optimized for purifying this compound?

  • Methodological Answer :

  • Stationary phase : Use silica gel (200–300 mesh) for high resolution.
  • Eluent system : A gradient of DCM and ethyl acetate (95:5 to 80:20) effectively separates nitro and amine by-products .
  • Monitoring : TLC (Rf ~0.4 in DCM/ethyl acetate 9:1) ensures target compound collection.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing planar nitro groups) .
  • FTIR : Confirms nitro (1530–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) functional groups .
  • NMR : ¹H NMR in CDCl₃ shows characteristic pyridine ring protons (δ 8.2–7.5 ppm) and methylamine singlet (δ 3.1 ppm).

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of synthetic pathways for this compound?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers for substitution steps .
  • Solvent effects : Polarizable continuum models (PCM) predict solvation effects on reaction kinetics .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, solvent ratios) .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :

  • Error analysis : Compare DFT-calculated activation energies with experimental Arrhenius parameters to identify systematic deviations .
  • Hybrid QM/MM simulations : Incorporate explicit solvent molecules to improve accuracy of solvation models .
  • Iterative feedback : Use experimental yields to refine computational parameters (e.g., basis sets, solvent descriptors) .

Q. What structural features of this compound correlate with its reported anticancer activity, and how can analogs be designed?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, nitro, methylamine) to assess impact on cytotoxicity .
  • Crystallographic data : Analyze hydrogen-bonding networks (e.g., N2–H2⋯O2 in the crystal lattice) to design derivatives with enhanced stability .
  • Docking studies : Screen analogs against cancer-related targets (e.g., kinases) using molecular dynamics simulations .

Q. What experimental strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates .
  • Design of experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, stirring rate) and minimize side reactions .
  • Flow chemistry : Continuous reactors reduce residence time of reactive intermediates, improving selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-methyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-methyl-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.